molecular formula C19H22BNO3 B2783658 N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide CAS No. 1330596-14-9

N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide

Cat. No.: B2783658
CAS No.: 1330596-14-9
M. Wt: 323.2
InChI Key: YRVJWHIVVDYOFP-UHFFFAOYSA-N
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Description

N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide is a chemical compound offered for research and development purposes. This molecule integrates a benzamide group with a protected boronic acid functionality, making it a valuable intermediate in synthetic and medicinal chemistry. The core research value of this compound lies in its role as a building block in organic synthesis. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly known as a pinacol boronic ester, is a stable and widely used precursor in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a fundamental method for forming carbon-carbon bonds, which is essential in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials . Researchers can utilize this compound to introduce the N-(3-boronophenyl)benzamide scaffold into larger molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery projects. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. As with all chemicals of this nature, safe handling procedures must be followed. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(13-15)21-17(22)14-9-6-5-7-10-14/h5-13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJWHIVVDYOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a synthetic compound that incorporates a boron-containing moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic uses.

  • Molecular Formula : C18H28BNO4
  • Molecular Weight : 330.03 g/mol
  • CAS Number : 874363-18-5
  • Physical State : Solid
  • Purity : >98% (GC)
  • Melting Point : 133.0 to 137.0 °C
  • Solubility : Soluble in methanol

Synthesis

The compound can be synthesized via an Ugi four-component reaction (U-4CR), which allows for the efficient formation of various amides by condensing benzoic acid derivatives with amines and boronic acids. This method is advantageous for generating compounds with complex structures in a single step.

Anticancer Properties

Research indicates that N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide exhibits significant anticancer activity. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide resulted in:

Concentration (µM)Cell Viability (%)
0100
1085
2070
5045

This data suggests a dose-dependent reduction in cell viability, indicating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. For instance:

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

The biological activity of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is attributed to its ability to form reversible covalent bonds with biological nucleophiles. This property enhances its interaction with target proteins involved in critical cellular processes such as proliferation and apoptosis.

Research Findings

Several studies have been conducted to explore the pharmacological properties of this compound. Notable findings include:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Induction : Increased levels of pro-apoptotic markers have been observed following treatment.
  • Synergistic Effects : When combined with other chemotherapeutic agents, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide enhances their efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzamide derivatives with boronate ester functionalities, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications References
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide Benzamide at meta position; no additional substituents C₁₉H₂₂BNO₃ 335.20 Not reported Not reported Cross-coupling reactions, antifungal
N-((Benzylcarbamoyl)(3-boronated phenyl)methyl)-N-(4-methoxyphenyl)benzamide 4-Methoxyphenyl and benzylcarbamoyl groups C₃₃H₃₃BN₂O₄ 556.44 240–242 82 Antifungal research
3-Chloro-N,N-dimethyl-4-(dioxaborolan-2-yl)benzamide 3-Chloro, N,N-dimethyl groups C₁₅H₂₀BClNO₃ 319.59 Not reported Not reported Medicinal chemistry (purchasable)
2-Fluoro-N-methyl-4-(dioxaborolan-2-yl)benzamide 2-Fluoro, N-methyl groups C₁₄H₁₉BFNO₃ 279.11 Not reported Not reported Synthetic intermediates
N-Methoxy-3-(dioxaborolan-2-yl)benzamide N-Methoxy group C₁₄H₁₉BNO₄ 284.12 Not reported Not reported Catalysis research
N-(Prop-2-yn-1-yl)-3-(dioxaborolan-2-yl)benzamide Propargyl group on amide nitrogen C₁₆H₂₀BNO₃ 297.15 Not reported Not reported Click chemistry applications

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., 2-fluoro in ): Increase electrophilicity of the boronate ester, enhancing reactivity in cross-coupling reactions.
    • Bulky Groups (e.g., benzylcarbamoyl in ): Reduce solubility but improve thermal stability, as evidenced by higher melting points (240–242°C).
    • N-Substituents (e.g., N-methoxy in ): Alter hydrogen-bonding capacity, influencing biological activity and crystallization behavior.
  • Synthetic Yields : Complex derivatives with multiple substituents (e.g., 4-methoxyphenyl in ) exhibit lower yields (66–82%) due to steric hindrance during coupling steps, whereas simpler analogs (e.g., propargyl-substituted ) are more efficiently synthesized.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide?

The synthesis typically involves multi-step reactions, including boron esterification and amide coupling. Key steps include:

  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the boronate group during synthesis .
  • Solvent Selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) optimizes reaction efficiency and yield .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
  • Purification : Column chromatography or recrystallization is used for final product isolation. Yields range from 66% to 82% depending on substituents .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the benzamide backbone and boronate group. For example, the boronate group shows characteristic peaks at ~1.3 ppm (CH3_3) in 1H^{1}\text{H} NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C19_{19}H21_{21}BFNO3_3 with MW 341.184) .
  • HPLC : Quantifies purity (>95% in most cases) .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the boronate group .
  • Handling : Use personal protective equipment (PPE) and work in a fume hood. While not classified as hazardous, consult safety protocols for related benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

The boronate group enables participation in palladium-catalyzed cross-couplings. Key considerations:

  • Catalyst System : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with bases like K2_2CO3_3 in THF/H2_2O mixtures .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro or fluoro) on the benzamide moiety enhance reactivity with aryl halides .
  • Reaction Monitoring : Track coupling efficiency via 11B^{11}\text{B} NMR to detect boronate conversion .

Q. How do structural modifications (e.g., halogenation or fluorination) impact biological activity?

  • Antifungal Activity : Analogues with electron-deficient aromatic rings show enhanced activity. For example, fluoro-substituted derivatives exhibit improved MIC values against Candida spp. .
  • SAR Studies : Replace the benzamide group with cyclopropanecarboxamide (as in CAS 1031747-40-6) to study steric effects on target binding .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, IR peaks at 1680 cm1^{-1} confirm amide C=O stretching .
  • Computational Modeling : Use DFT calculations to predict 13C^{13}\text{C} NMR shifts and validate experimental data .

Q. How can solubility challenges be addressed for reaction compatibility?

  • Co-Solvent Systems : Use DMSO:THF (1:4) or ethanol:water mixtures to improve solubility for biological assays .
  • Derivatization : Introduce sulfonate or PEG groups to enhance aqueous solubility without altering reactivity .

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